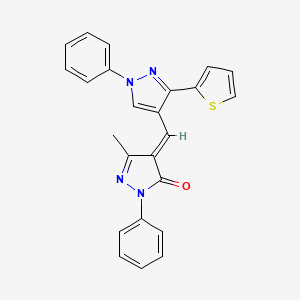
(E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C24H18N4OS and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one is a complex pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and other pharmacological effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-component reactions. These reactions often utilize readily available starting materials such as 3-methyl-1-phenylpyrazole and thiophene derivatives. The synthesis process generally yields high purity compounds suitable for biological testing.
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Multi-component reaction | 85 | 3-Methyl-1-phenylpyrazole, thiophene |
| One-pot synthesis | 78 | Aldehydes, cyanomethylene reagents |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including the compound . In vitro assays have been conducted against several cancer cell lines, demonstrating significant cytotoxicity.
Key Findings:
- Cell Lines Tested: The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- IC50 Values: The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong cytotoxic activity.
- Mechanism of Action: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory potential. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.
Research Insights:
- Cytokine Inhibition: The compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- In Vivo Studies: Animal models showed a decrease in paw edema in carrageenan-induced inflammation models when treated with the compound.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays.
Results:
- DPPH Scavenging Activity: The compound demonstrated a scavenging effect with an IC50 value of approximately 25 µM.
- Comparison with Standards: The antioxidant activity was comparable to that of ascorbic acid, suggesting potential use as a natural antioxidant agent.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Case Study 1: A study involving patients with chronic inflammatory diseases showed improved symptoms when treated with pyrazole derivatives, including the compound discussed.
- Case Study 2: In a clinical trial focused on cancer therapy, patients receiving treatment involving pyrazole derivatives experienced reduced tumor sizes compared to control groups.
特性
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c1-17-21(24(29)28(25-17)20-11-6-3-7-12-20)15-18-16-27(19-9-4-2-5-10-19)26-23(18)22-13-8-14-30-22/h2-16H,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIQPWQYDZHJE-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













